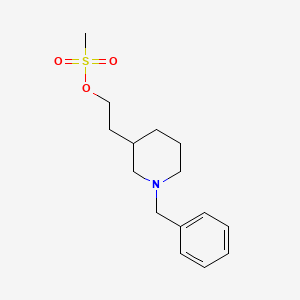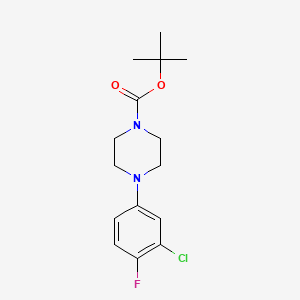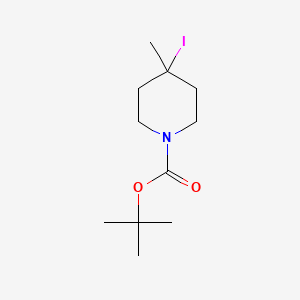![molecular formula C6H10O2 B13972472 1-Oxaspiro[2.3]hexane-2-methanol CAS No. 229330-47-6](/img/structure/B13972472.png)
1-Oxaspiro[2.3]hexane-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[23]hexane-2-methanol is a unique organic compound characterized by its spirocyclic structure This compound features a six-membered ring fused with a three-membered ring, with an oxygen atom incorporated into the larger ring The presence of a hydroxyl group attached to the methanol moiety adds to its chemical versatility
Métodos De Preparación
The synthesis of 1-Oxaspiro[2.3]hexane-2-methanol can be achieved through several synthetic routes. One common method involves the reaction of a suitable epoxide with a nucleophile under controlled conditions. For instance, the reaction of 1-oxaspiro[2.3]hexane with methanol in the presence of a strong base can yield this compound. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and selectivity.
Análisis De Reacciones Químicas
1-Oxaspiro[2.3]hexane-2-methanol undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Oxaspiro[2.3]hexane-2-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Oxaspiro[2.3]hexane-2-methanol exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The hydroxyl group plays a crucial role in these interactions, facilitating binding to specific sites on enzymes or receptors. The spirocyclic structure also contributes to its unique reactivity and stability.
Comparación Con Compuestos Similares
1-Oxaspiro[2.3]hexane-2-methanol can be compared with other spirocyclic compounds such as:
1-Oxaspiro[2.3]hexane: Lacks the hydroxyl group, resulting in different reactivity and applications.
1-Azaspiro[2.3]hexane: Contains a nitrogen atom instead of oxygen, leading to distinct chemical properties.
Spiro[2.3]hexane: Hydrocarbon analogue with different strain energy and reactivity.
The presence of the hydroxyl group in 1-Oxaspiro[2
Propiedades
Número CAS |
229330-47-6 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
1-oxaspiro[2.3]hexan-2-ylmethanol |
InChI |
InChI=1S/C6H10O2/c7-4-5-6(8-5)2-1-3-6/h5,7H,1-4H2 |
Clave InChI |
QRGINAFHFRKJGI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



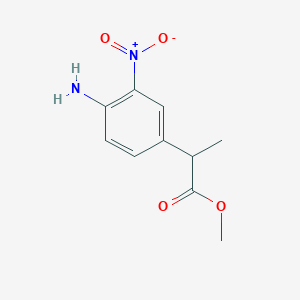
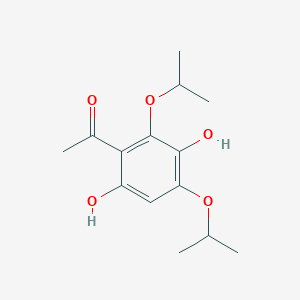
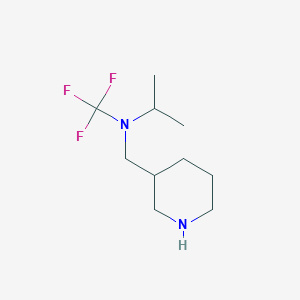
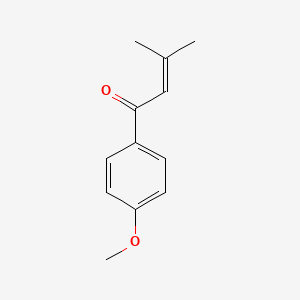
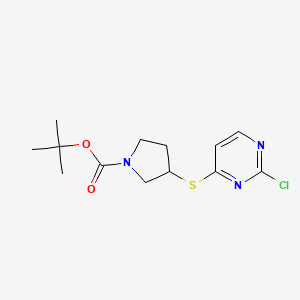
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)
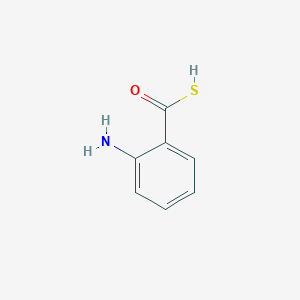

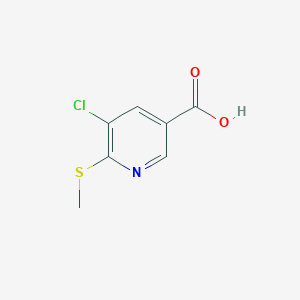
![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)
